molecular formula C13H12FN3O2 B2679490 2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide CAS No. 1396766-65-6

2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide

Cat. No.: B2679490
CAS No.: 1396766-65-6
M. Wt: 261.256
InChI Key: VLWVZCMQXXJGLS-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide is a synthetic acetamide derivative designed for pharmaceutical and life sciences research. This compound features a 4-fluorophenyl group linked via an acetamide bridge to a 2-methoxypyrimidine ring, a scaffold of significant interest in medicinal chemistry . The incorporation of a fluorine atom is a common strategy in drug design, often used to influence a compound's electronic properties, metabolic stability, and membrane permeability . Similarly, the methoxypyrimidine moiety is a privileged structure found in compounds investigated for various biological activities. As such, this chemical serves as a valuable building block or intermediate for researchers developing novel bioactive molecules, particularly in the synthesis of libraries for phenotypic screening and structure-activity relationship (SAR) studies . The exact mechanism of action and specific research applications for this compound are target-dependent and require experimental validation by the researcher. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-19-13-15-7-11(8-16-13)17-12(18)6-9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWVZCMQXXJGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide typically involves the reaction of 4-fluoroaniline with 2-methoxypyrimidine-5-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The compound belongs to a broader class of acetamide derivatives, many of which exhibit structural modifications that influence their physicochemical and biological properties. Key analogues include:

Table 1: Comparison of Acetamide Derivatives
Compound Name Key Substituents Molecular Formula Yield (%) Biological Target/Activity Reference
2-(4-Fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide 2-Methoxypyrimidin-5-yl, 4-fluorophenyl C₁₃H₁₁FN₃O₂ ~25 Not explicitly stated
N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-isoindol-5-yl}-2-(4-[(7-hydroxyheptyl)oxy]phenyl)acetamide (13o) 7-Hydroxyheptyloxy, isoindole-dione C₃₀H₂₈FN₂O₅ 53 MMP-7/-13 inhibition
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole-2-yl C₁₅H₁₁FN₂OS N/A Antimicrobial/anticancer (inferred)
(2R)-N-[4-(4-amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)-3-methyl-phenyl]-2-(3-fluorophenyl)-2-hydroxy-acetamide Pyrrolo-pyrimidine, 3-fluorophenyl, hydroxy C₂₄H₂₂FN₅O₂ N/A Kinase inhibition (hypothetical)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) Indole, sulfonamide, 4-chlorobenzoyl C₂₅H₁₈ClFN₂O₅S N/A COX inhibition (analog study)
Key Observations:
  • Substituent Effects on Synthesis : Longer alkyl chains (e.g., 7-hydroxyheptyl in 13o) improve synthetic yields (53%) compared to shorter chains (e.g., 24% for 8-hydroxyoctyl in 13p), suggesting optimal chain length for reaction efficiency .
  • Biological Targets : Compounds with isoindole-dione cores (e.g., 13o) show activity against matrix metalloproteinases (MMPs), while sulfonamide-containing analogues (e.g., compound 37) may target cyclooxygenases (COXs) .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl group increases logP values, enhancing membrane permeability. This is critical for central nervous system (CNS) penetration or intracellular target engagement.
  • Solubility : Methoxy and pyrimidine groups improve aqueous solubility compared to purely aromatic analogues (e.g., benzothiazole derivatives in ) .
  • Synthetic Challenges : The main compound’s synthesis yield (~25%) is lower than some MMP inhibitors (e.g., 53% for 13o), likely due to steric hindrance from the methoxypyrimidine group .

Case Study: MMP Inhibitors vs. COX Analogues

  • MMP Inhibitors (e.g., 13o): These compounds feature extended hydroxyalkyl chains, which may interact with hydrophobic enzyme pockets. The 4-fluorophenyl group enhances binding affinity to MMP active sites .
  • COX Analogues (e.g., compound 37): Sulfonamide and indole moieties mimic the structure of indomethacin, a known COX inhibitor. The 4-fluorophenyl group here may reduce metabolic degradation .

Biological Activity

2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide is a compound that has attracted significant attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group and a methoxypyrimidinyl moiety attached to an acetamide backbone. Its molecular formula is C13H14FN3O2, with a molecular weight of approximately 253.27 g/mol. The presence of fluorine enhances its lipophilicity and biological activity, making it a promising candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with 2-methoxypyrimidine-5-carboxylic acid. The reaction is facilitated by coupling agents like EDCI and HOBt in dichloromethane under controlled conditions. This method yields the desired amide with high purity and efficiency.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. For instance, in vitro assays demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 15-30 µg/mL .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was shown to reduce inflammation in carrageenan-induced paw edema tests. The effective dose (ED50) was calculated at approximately 11.60 µM, comparable to established anti-inflammatory drugs like indomethacin .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. It is believed to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This inhibition was confirmed through COX enzyme assays where IC50 values were determined for various derivatives .

Study on Anti-inflammatory Activity

A study published in the Royal Society of Chemistry examined several pyrimidine derivatives for their anti-inflammatory effects. The results indicated that compounds similar to this compound effectively suppressed COX-1 and COX-2 activities with IC50 values ranging from 19.45 µM to 42.1 µM . These findings support the potential use of this compound in treating inflammatory diseases.

Antimicrobial Efficacy Assessment

Another research focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The study utilized a series of agar diffusion tests to evaluate the antibacterial activity, revealing significant zones of inhibition that suggest effective bactericidal properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameStructureMIC (µg/mL)ED50 (µM)
2-(4-chlorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamideChloro Compound2012
2-(4-bromophenyl)-N-(2-methoxypyrimidin-5-yl)acetamideBromo Compound2514
This compound Fluoro Compound15 11.60

This table illustrates that the fluorinated derivative exhibits superior antimicrobial and anti-inflammatory activities compared to its chloro and bromo counterparts.

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